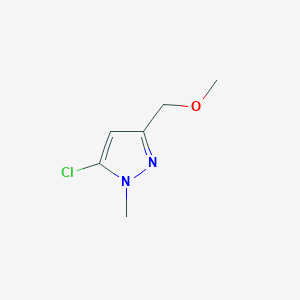
6-Bromo-3,5-dimethylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3,5-dimethylindole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3,5-dimethylindole typically involves the bromination of 3,5-dimethylindole. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the use of greener solvents and catalysts can be explored to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3,5-dimethylindole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiolates in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products
Substitution: 6-Amino-3,5-dimethylindole, 6-Thio-3,5-dimethylindole.
Oxidation: this compound-2-carboxylic acid.
Coupling: Various biaryl compounds.
Applications De Recherche Scientifique
6-Bromo-3,5-dimethylindole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug discovery and development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments, as well as in material science for developing new polymers and composites
Mécanisme D'action
The mechanism of action of 6-Bromo-3,5-dimethylindole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromine atom can enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromoindole
- 5-Bromoindole
- 6-Bromoindole
- 3,5-Dimethylindole
Uniqueness
6-Bromo-3,5-dimethylindole is unique due to the combined presence of bromine and two methyl groups, which confer distinct chemical and biological properties. Compared to other brominated indoles, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H10BrN |
|---|---|
Poids moléculaire |
224.10 g/mol |
Nom IUPAC |
6-bromo-3,5-dimethyl-1H-indole |
InChI |
InChI=1S/C10H10BrN/c1-6-3-8-7(2)5-12-10(8)4-9(6)11/h3-5,12H,1-2H3 |
Clé InChI |
CABUCKMQAHCJDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Br)NC=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)


![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)



![(S)-6-[(3-Hydroxy-2-methylpropyl)amino]isoquinoline-1-carbonitrile](/img/structure/B13680248.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)



